REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:11]=[CH:10][NH:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1I>[Cu](I)I.O1CCOCC1>[F:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[N:9]1[CH:10]=[CH:11][C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[N:8]1 |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NNC=C1
|
Name
|
|
Quantity
|
555 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
132 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
1.94 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)I
|
Name
|
trans-cyclohexyldiamine
|
Quantity
|
0.35 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool to RT
|
Type
|
FILTRATION
|
Details
|
filter through a silica gel pad
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
purify
|
Type
|
WASH
|
Details
|
(silica gel chromatography, eluting with hexane:ethyl acetate 84:16)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)N1N=C(C=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |